3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide
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Overview
Description
3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a phenyl group attached to the oxazole ring and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Erlenmeyer-Plöchl azlactone synthesis method. This involves the condensation of an α-amino acid with an aldehyde in the presence of acetic anhydride.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the oxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butanamide Side Chain: The final step involves the acylation of the oxazole derivative with butanoyl chloride in the presence of a base such as pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated or alkylated phenyl oxazole derivatives.
Scientific Research Applications
3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with oxazole derivatives.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and fluorescent dyes.
Biological Research: The compound can serve as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activities.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation by modulating the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one: This compound contains a thienyl group instead of a phenyl group and has pH-sensitive and polymerizable properties.
2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)one: This compound has antibacterial potential and a different substitution pattern on the oxazole ring.
Uniqueness
3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide is unique due to its specific combination of a phenyl group and a butanamide side chain, which imparts distinct biological and chemical properties
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-methyl-N-(3-phenyl-1,2-oxazol-5-yl)butanamide |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)8-13(17)15-14-9-12(16-18-14)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,17) |
InChI Key |
CFPQIIXYWIKHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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